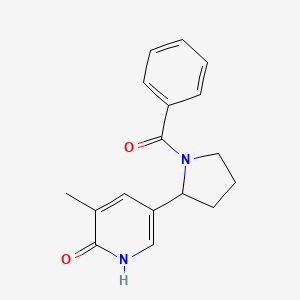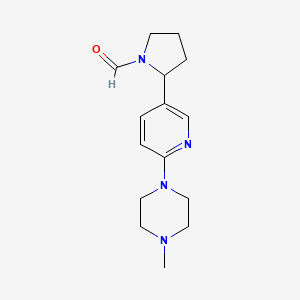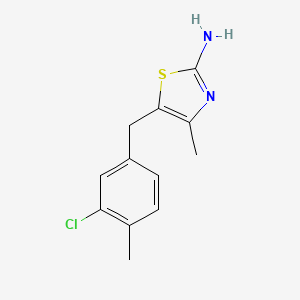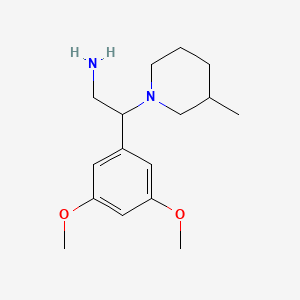
5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one is a compound that belongs to the class of pyrrolidinyl-pyridinones. This compound is characterized by the presence of a benzoyl group attached to a pyrrolidine ring, which is further connected to a methylpyridinone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving N-benzyl-C-(diethoxyphosphoryl)nitrone and cis-1,4-dihydroxybut-2-ene.
Introduction of Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.
Formation of Methylpyridinone Moiety: The methylpyridinone moiety is synthesized through a condensation reaction involving 3-methylpyridine and an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones.
Scientific Research Applications
5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenylethylpyrrolidine: An analogue of 2-phenylethylamine with a pyrrolidine ring.
Dimethyl 2,5-dibromohexanedioate: A compound with similar structural features.
Uniqueness
5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one is unique due to its specific combination of a benzoyl group, pyrrolidine ring, and methylpyridinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
5-(1-benzoylpyrrolidin-2-yl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-14(11-18-16(12)20)15-8-5-9-19(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,10-11,15H,5,8-9H2,1H3,(H,18,20) |
InChI Key |
PHUZZDYCWOCVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)





![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)


![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)

![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium](/img/structure/B11815209.png)


